Technical Profile: 4-Amino-2-chloro-5-iodobenzonitrile
Technical Profile: 4-Amino-2-chloro-5-iodobenzonitrile
This technical guide provides an in-depth analysis of 4-Amino-2-chloro-5-iodobenzonitrile , a critical intermediate in the synthesis of next-generation pharmaceuticals, particularly Androgen Receptor (AR) modulators and kinase inhibitors.
CAS Number: 380241-58-7[1][2][3][4]
Executive Summary
4-Amino-2-chloro-5-iodobenzonitrile is a highly functionalized aromatic building block characterized by a unique substitution pattern that enables orthogonal chemical transformations. Its value lies in the presence of three distinct reactive handles—an aryl iodide, a primary amine, and a nitrile—arranged around a chlorinated benzene core. This specific geometry allows medicinal chemists to construct complex bi-aryl and fused-heterocyclic systems, making it a staple in the development of Selective Androgen Receptor Modulators (SARMs) and Tyrosine Kinase Inhibitors (TKIs) .
Chemical Identity & Properties
The compound is defined by the precise positioning of the iodine atom relative to the amino group, which dictates its regiochemical behavior in cross-coupling reactions.
| Property | Data |
| CAS Number | 380241-58-7 |
| IUPAC Name | 4-Amino-2-chloro-5-iodobenzonitrile |
| Molecular Formula | C₇H₄ClIN₂ |
| Molecular Weight | 278.48 g/mol |
| Appearance | Off-white to pale brown solid |
| Solubility | Soluble in DMSO, DMF, Ethyl Acetate; Insoluble in Water |
| Key Precursor | 4-Amino-2-chlorobenzonitrile (CAS 20925-27-3) |
Synthetic Pathway & Regioselectivity
The synthesis of 4-Amino-2-chloro-5-iodobenzonitrile is a classic example of sterically controlled electrophilic aromatic substitution .
The Precursor
The starting material is 4-Amino-2-chlorobenzonitrile (CAS 20925-27-3). The synthesis targets the introduction of an iodine atom onto this scaffold.
Regiochemical Logic
To determine the site of iodination, one must analyze the directing effects of the existing substituents:
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Amino Group (-NH₂ at C4): A strong activator and ortho, para-director. The para position (C1) is blocked by the nitrile. The available ortho positions are C3 and C5 .
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Nitrile Group (-CN at C1): A strong deactivator and meta-director. It directs incoming electrophiles to C3 and C5 .
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Chlorine Atom (-Cl at C2): A weak deactivator but ortho, para-director. It directs to C3 (ortho) and C5 (para).
The Decision (C3 vs. C5):
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Position C3: Located between the Chlorine (C2) and the Amino group (C4). This site is sterically crowded .
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Position C5: Located adjacent to the Amino group (C4) and a Hydrogen (C6). This site is sterically accessible .
Experimental Protocol (General Procedure)
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Reagents: N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl).
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Solvent: Polar aprotic (DMF, Acetonitrile) or Acidic (Acetic Acid).
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Conditions: Room temperature to 60°C.
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Workup: Quench with sodium thiosulfate (to remove excess iodine), precipitate with water, and recrystallize from ethanol/water.
Figure 1: Synthetic pathway illustrating the regioselective iodination driven by the amino group.
Reactivity Profile & Applications
This molecule serves as a "linchpin" intermediate. Its three functional groups allow for sequential, orthogonal modifications, enabling the rapid construction of chemical libraries.
The Iodine Handle (C5) - Cross-Coupling
The C5-Iodine bond is the most reactive site for Palladium-catalyzed cross-coupling reactions.
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Suzuki-Miyaura Coupling: Reaction with aryl/heteroaryl boronic acids introduces a bi-aryl motif. This is the primary route for synthesizing Androgen Receptor Antagonists , where a pyrazole or phenyl ring is attached at C5.
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Sonogashira Coupling: Reaction with terminal alkynes.
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Heck Reaction: Reaction with alkenes.
The Amino Handle (C4) - Cyclization
The primary amine is nucleophilic and positioned ortho to the iodine.
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Heterocycle Formation: Following a cross-coupling at C5 (e.g., introducing an aldehyde or ester), the amine can condense to form fused rings like Quinazolines or Cinnolines .
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Amide Coupling: Standard acylation to modulate solubility and binding affinity.
The Nitrile Handle (C1) - Transformation
The nitrile group is generally robust but can be activated.
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Hydrolysis: Conversion to a primary amide (CONH₂) or carboxylic acid (COOH).
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Pinner Reaction: Conversion to an imidate ester.
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Reduction: Conversion to a benzylamine.
Figure 2: Orthogonal reactivity map showing the divergent synthetic utility of the three functional handles.
Case Studies in Drug Development
Androgen Receptor (AR) Modulators
Research into non-steroidal AR antagonists (for prostate cancer treatment) frequently utilizes this scaffold. The 2-chloro-4-cyano motif mimics the electronic properties of steroidal A-rings, while the iodine allows for the attachment of a "tail" (often a pyrazole or substituted phenyl) that extends into the receptor's ligand-binding pocket (LBP) to induce an antagonistic conformation [1].
Kinase Inhibitors
In the design of Tyrosine Kinase Inhibitors (TKIs), the 4-amino-benzonitrile core functions as a hinge-binding motif. The nitrile group can form hydrogen bonds with the backbone residues of the kinase hinge region, while the chlorine atom occupies a hydrophobic gatekeeper pocket, improving selectivity [2].
Safety and Handling
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Hazards: As an aromatic nitrile, this compound should be treated as toxic if swallowed or inhaled. It may release hydrogen cyanide (HCN) if exposed to strong acids.
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Sensitization: Halogenated anilines are known skin sensitizers.
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Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation of the amine or liberation of iodine over long periods. Light sensitive.
References
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BenchChem. (2025).[5] 2-Amino-4-chloro-5-iodobenzonitrile Structure and Applications. Retrieved from
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National Institutes of Health (NIH). (2014). Fragment and Structure-Based Drug Discovery for a Class C GPCR. PubMed. Retrieved from
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ChemicalBook. (2024). 4-Amino-2-chloro-5-iodobenzonitrile Product Profile. Retrieved from
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Google Patents. (2015). Patent IL238044A: 2-Chloro-4-(1H-pyrazol-5-yl)benzonitrile intermediates.[6] Retrieved from
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- 6. IL238044A - 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s)-4-(1-(2-aminopropyl)-1h-pyrazol-3-yl)-2-chlorobenzonitrile as intermediates in the process for preparing (s)-3-acetyl-n-(1-(3-(3-chloro-4-cyanophenyl)-1h-pyrazol-1-yl)propan-2-yl)-1h-pyrazole-5-carboxamide - Google Patents [patents.google.com]

